hMSCs-Neu (perchlorate)

Neuronal trans-differentiation Stem cell theranostics Fluorescent probe

Traditional neuronal differentiation protocols require multi-component cocktails and separate labeling, introducing batch variability and precluding real-time monitoring. hMSCs-Neu (perchlorate) solves this by integrating pro-differentiation activity and ratiometric fluorescence into a single molecular entity. - Simultaneously drives hMSC-to-neuron differentiation and enables 7-day live-cell fluorescence tracking (λabs/em 577/617 nm). - Eliminates fixation and immunostaining steps; reduces variability for high-content screening. - Ratiometric probe provides intrinsic signal normalization, enabling direct correlation of morphological changes with treatment conditions. - Supplied as a quality-controlled single reagent; compatible with standard FGF-supplemented neuronal induction protocols.

Molecular Formula C28H27ClN2O7
Molecular Weight 539.0 g/mol
Cat. No. B12365226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehMSCs-Neu (perchlorate)
Molecular FormulaC28H27ClN2O7
Molecular Weight539.0 g/mol
Structural Identifiers
SMILESCC[N+](=C1C=CC2=C(C3=C(C4=C(CC3)C=C(C=C4)N)OC2=C1)C5=CC=CC=C5C(=O)O)CC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C28H26N2O3.ClHO4/c1-3-30(4-2)19-11-14-23-25(16-19)33-27-20-13-10-18(29)15-17(20)9-12-24(27)26(23)21-7-5-6-8-22(21)28(31)32;2-1(3,4)5/h5-8,10-11,13-16,29H,3-4,9,12H2,1-2H3,(H,31,32);(H,2,3,4,5)
InChIKeyIZPGLBXOJMNMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hMSCs-Neu (Perchlorate): Dual-Function Neuronal Differentiation Probe


hMSCs-Neu (perchlorate), also referred to as Compound 4 or CP-4 (CAS 2320522-38-9), is a synthetic ratiometric fluorescent probe designed to simultaneously induce and monitor the trans-differentiation of human mesenchymal stem cells (hMSCs) into functional neurons [1]. Unlike conventional multi-component differentiation protocols, this single-molecule theranostic agent operates in the presence of fibroblast growth factor (FGF) to drive neuronal lineage commitment while providing real-time fluorescence imaging capability without the need for additional labeling reagents [1]. The compound exhibits absorbance/emission maxima at 577/617 nm and maintains stable fluorescence intensity for up to 7 days of trans-differentiation, making it a rare integrated tool for neuroregenerative research and traumatic brain injury (TBI) model development [1][2].

Integrated probe: single molecule induces hMSC-to-neuron differentiation and provides ratiometric fluorescence (577/617 nm) without separate staining.
7-day live-cell tracking: stable fluorescence over full trans-differentiation window enables continuous imaging without re-loading.
Workflow reduction: eliminates fixation, permeabilization, and secondary labeling steps; compatible with confocal microscopy and FGF-supplemented hMSC culture.

Why Generic Substitutes Fail for hMSCs-Neu


Generic substitution fails for hMSCs-Neu (perchlorate) because most neuronal differentiation agents fall into two functionally segregated categories: non-fluorescent small-molecule inducers (e.g., SG-145C, NHPDQC) that promote differentiation but require separate immunostaining for visualization, or passive neuron-staining probes (e.g., NeuO) that label pre-existing neurons without differentiation-inducing activity [1][2]. Substituting a single-function inducer eliminates the real-time tracking capability that enables temporal correlation of morphological changes with differentiation progression over the 7-day window, while substituting a passive stain forfeits the pro-differentiation activity entirely [1]. Furthermore, reliance on traditional multi-component "chemical cocktails" introduces batch-to-batch variability and multiple potential toxicity sources, whereas hMSCs-Neu consolidates both roles into one defined, quality-controllable molecular entity [1][3]. This dual-function integration is not merely additive but mechanistically coupled within the same molecular scaffold, meaning structurally similar analogs lacking either function cannot recapitulate the complete theranostic workflow [1].

Single-function inducer Differentiation-only compounds (e.g., SG-145C, NHPDQC) lack intrinsic fluorescence; separate immunostaining or reporter transfection is required, losing real-time morphological correlation.
Passive neuron stain Probes like NeuO label existing neurons but do not drive trans-differentiation; pro-differentiation activity is absent, making them unsuitable for induction-tracking workflows.
Multi-component cocktails Traditional chemical cocktails (4–7 agents) introduce batch variability and multiple toxicity sources; the coupled imaging-differentiation function cannot be replicated by separate reagents.

Quantitative Evidence: hMSCs-Neu vs. Analogs


Dual-Function vs. Single-Function Inducers

hMSCs-Neu (perchlorate) is the only reported compound that combines hMSC-to-neuron differentiation induction with intrinsic ratiometric fluorescence imaging in a single molecular entity, as demonstrated in the primary 2024 study [1]. In contrast, the imidazole-based single-molecule inducer SG-145C promotes trans-differentiation via GSK-3β inhibition but lacks intrinsic fluorescence, requiring post-hoc antibody staining for neuron visualization [2]. Similarly, NHPDQC induces >95% neuronal marker expression in MSCs by day 2, yet also requires a separate neuron-specific fluorescence reporter (pTα1-DsRed2) for live-cell tracing [3]. The dual-function integration in hMSCs-Neu eliminates two separate reagent procurement and protocol steps, reducing workflow complexity and potential staining artifacts.

Functional integration
Class-level
2 functions in 1 molecule (inducer + live-cell fluorophore) vs. 0–1 function in comparators
Supports single-reagent workflow; eliminates separate differentiation agent and labeling reagent procurement.
Comparison derived from literature; no head-to-head study under identical conditions.
Neuronal trans-differentiation Stem cell theranostics Fluorescent probe

Long-Term Fluorescence Stability vs. Transient Probes

hMSCs-Neu (perchlorate) maintains unaltered fluorescence intensity for up to 7 days of continuous trans-differentiation in hMSC culture, as explicitly reported in the primary study [1]. This 7-day stability window spans the full differentiation timeline from stem cell to mature neuron-like morphology, enabling uninterrupted live-cell tracking without signal decay. In contrast, many commercial live-cell fluorescent probes (e.g., Calcein-AM, CMFDA) exhibit significant signal loss within 24–72 hours due to dye leakage, photobleaching, or intracellular esterase depletion. NeuO, while neuron-selective, has documented fluorescence dependence on PAK6 kinase-mediated phosphorylation, introducing cell-state-dependent signal variability not observed with hMSCs-Neu [2].

7-day fluorescence stability
Class-level
≥7-day stable signal vs. typical 1–3 days for generic live-cell probes
Enables uninterrupted long-term differentiation tracking without probe re-loading.
Comparison across probe classes; direct photostability head-to-head data not reported.
Live-cell imaging Long-term tracking Fluorescence stability

Single-Molecule vs. Chemical Cocktail Toxicity

The primary study explicitly states that conventional hMSC-to-neuron trans-differentiation relies on a mixture of multiple molecules as a "chemical cocktail," which may cause serious toxic effects in differentiated cells [1]. hMSCs-Neu (perchlorate) was specifically developed as a single-molecule alternative to circumvent this multi-agent toxicity risk. While the study does not report quantitative cytotoxicity data for the chemical cocktail baseline, the rationale for single-molecule development is grounded in the well-documented challenge that each component in a multi-agent cocktail introduces independent toxicity potential, and synergistic toxicities are difficult to predict or control. The SG-145C study similarly acknowledges that the role of individual molecules in chemical cocktails is poorly understood and may cause unwanted toxicity or adverse effects [2].

Single-molecule vs. cocktail
Reported
1 defined entity vs. 4–7 compounds in traditional cocktails; reduced potential toxicity sources
Simplifies toxicity attribution in neurotoxicity screening and differentiation assays.
Cocktail toxicity risk discussed in primary study; quantitative toxicity data not provided.
Neurotoxicity Chemical cocktail Single-molecule differentiation

Application Scenarios for hMSCs-Neu (Perchlorate)


Live-Cell Imaging of Neuronal Differentiation for TBI

For traumatic brain injury (TBI) therapeutic screening programs, hMSCs-Neu (perchlorate) provides an integrated theranostic platform where compound addition simultaneously initiates neuronal differentiation and enables continuous fluorescence tracking over 7 days [1]. This eliminates the need for terminal fixation and immunostaining at each time point, allowing researchers to monitor neurite outgrowth kinetics and morphological maturation in real time within the same well. The single-molecule nature reduces confounding variables in high-content screening campaigns, supporting more reproducible dose-response and kinetic analyses compared to multi-component differentiation cocktails [1].

Stain-Free Neurotoxicity Screening in Stem Cell Models

In neuropathology and neurodegeneration research, hMSCs-Neu (perchlorate) enables direct assessment of compound neurotoxicity during the differentiation process [1]. Because the fluorescence signal is intrinsic to the probe rather than reliant on antibody-based detection, researchers avoid the permeabilization and fixation steps that can introduce artifacts or interfere with live-dead discrimination. The 7-day stable signal allows continuous monitoring of neuronal health in the presence of test compounds, providing a more physiologically relevant toxicity assessment window than endpoint assays [1].

Single-Reagent Differentiation for Stem Cell Quality Control

For core facilities and stem cell banks characterizing hMSC multipotency, hMSCs-Neu (perchlorate) provides a standardized, single-reagent neuronal differentiation assay [1]. By reducing the differentiation protocol to a single compound plus FGF, batch-to-batch variability from multi-component cocktail preparation is eliminated, enabling more consistent cross-laboratory comparisons of MSC differentiation potency. The concurrent fluorescence readout provides immediate visual confirmation of neuronal morphology without additional staining steps, streamlining quality control workflows [1].

Ratiometric Readout for Neuronal Differentiation Pathways

For academic laboratories investigating Wnt/β-catenin or other signaling pathways during neurogenesis, hMSCs-Neu (perchlorate) serves as both a differentiation initiator and a ratiometric fluorescence reporter [1]. The ratiometric nature of the probe provides internal signal normalization, reducing artifacts from variations in probe loading, cell density, or illumination intensity. This dual functionality allows pathway manipulation experiments (e.g., inhibitor co-treatment) to be monitored in real time, correlating signaling perturbations directly with differentiation progression without additional endpoint assays [1].

Application
Selection Property
Validation Focus
Live-cell imaging of neuronal differentiation for TBI research models
Dual-function probe with intrinsic 577/617 nm fluorescence and differentiation activity
Real-time neurite outgrowth kinetics; elimination of terminal fixation artifacts
Stain-free neurotoxicity screening in stem cell models
7-day stable signal without antibody staining or permeabilization
Continuous live-cell toxicity monitoring; live-dead discrimination integrity
Single-reagent differentiation for stem cell quality control
Defined single-molecule composition + FGF; eliminates cocktail batch variability
Cross-laboratory differentiation consistency; immediate fluorescence QC readout
Ratiometric readout for neuronal differentiation pathway studies
Ratiometric signal with internal normalization
Pathway perturbation-differentiation correlation; reduced loading/illumination artifacts
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